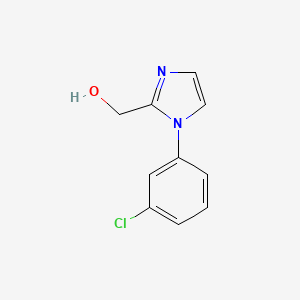

1H-Imidazole-2-méthanol, 1-(3-chlorophényl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Agents antifongiques: Les imidazoles, y compris les dérivés comme ce composé, sont largement utilisés comme médicaments antifongiques. Ils inhibent la croissance fongique en interférant avec la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques .

- Activité antiparasitaire: Certains dérivés de l'imidazole présentent une activité prometteuse contre les parasites, y compris les protozoaires et les helminthes. Les chercheurs explorent leur potentiel en tant qu'agents antiparasitaires .

- Réactions catalysées par les métaux: Les imidazoles peuvent servir de ligands dans les réactions catalysées par les métaux de transition. Ils stabilisent les complexes métalliques et améliorent l'activité catalytique dans diverses transformations, telles que les réactions de couplage croisé et l'activation C-H .

- Catalyseurs basiques: Les dérivés de l'imidazole agissent comme des catalyseurs basiques efficaces en synthèse organique. Ils facilitent des réactions telles que l'acylation, l'alkylation et les additions de Michael .

- Complexes de coordination: Les ligands contenant de l'imidazole forment des complexes de coordination avec les ions métalliques. Ces complexes trouvent des applications en science des matériaux, y compris les matériaux luminescents, les capteurs et les aimants moléculaires .

- Molécules hôtes: Les composés à base d'imidazole participent aux interactions hôte-invité. Les chercheurs conçoivent des assemblages supramoléculaires utilisant des récepteurs contenant de l'imidazole pour la liaison sélective de molécules invitées .

- Inhibiteurs enzymatiques: Les dérivés de l'imidazole peuvent inhiber les enzymes en raison de leur ressemblance structurelle avec les substrats naturels. Les chercheurs explorent leur potentiel en tant qu'inhibiteurs enzymatiques dans la découverte de médicaments .

- Métalloenzymes: Les ligands contenant de l'imidazole se coordonnent aux ions métalliques dans les métalloenzymes, affectant leur activité. Comprendre ces interactions aide à la conception de médicaments et à la chimie bioinorganique .

- Capteurs et détecteurs: Les matériaux à base d'imidazole présentent des propriétés de fluorescence, ce qui les rend utiles dans les capteurs et détecteurs chimiques. Les chercheurs étudient leurs applications dans la surveillance environnementale et le diagnostic .

Pharmaceutiques et chimie médicinale

Catalyse et synthèse organique

Science des matériaux et chimie de coordination

Chimie supramoléculaire et systèmes hôte-invité

Études biologiques et inhibition enzymatique

Matériaux fonctionnels et capteurs

Mécanisme D'action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole compounds are known to interact with their targets through the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to be utilized in a diverse range of applications, suggesting they may have multiple effects at the molecular and cellular level .

Activité Biologique

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-

- CAS Number : 51581-56-7

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 227.66 g/mol

Target of Action

The primary target of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is related to its antimycobacterial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound's mechanism involves disrupting essential bacterial processes, which inhibits bacterial growth and replication.

Mode of Action

The compound likely interacts with specific enzymes or receptors in the bacterial cells. This interaction may lead to:

- Inhibition of key metabolic pathways essential for bacterial survival.

- Disruption of cell wall synthesis.

- Induction of oxidative stress within the bacterial cells.

Pharmacokinetics

The pharmacokinetic profile of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suggests favorable bioavailability. Studies have compared its inhibitory concentrations against standard reference drugs, indicating its potential effectiveness in clinical settings.

Antimycobacterial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimycobacterial activity. For instance, studies have shown that imidazole derivatives can achieve minimum inhibitory concentrations (MIC) as low as 6.25–25 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable activity against Jurkat T cells and A-431 cells with IC50 values comparable to established chemotherapeutic agents .

Study 1: Antimycobacterial Activity Evaluation

A study focusing on a series of biarylpyrazole imidazole compounds demonstrated that modifications to the imidazole structure significantly influenced their antimycobacterial efficacy. The results indicated that certain configurations led to enhanced binding affinities with target enzymes involved in bacterial metabolism .

| Compound | MIC (μg/mL) | Binding Affinity (K_D μM) |

|---|---|---|

| Compound A | 6.25 | 2.63 |

| Compound B | 12.5 | 35.6 |

| Compound C | 25 | 290 |

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of imidazole derivatives on cancer cell lines such as Jurkat and A-431. The findings revealed that certain compounds exhibited IC50 values less than that of doxorubicin, indicating their potential as anticancer agents .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Jurkat | 15 | Doxorubicin: 20 |

| A-431 | 10 | Doxorubicin: 18 |

Propriétés

IUPAC Name |

[1-(3-chlorophenyl)imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNJTZQQSNWJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.